Target Class Assignment: TrkA Kinase Inhibitor vs. TRPV1 Antagonist Differentiation
This compound falls within the pyrrolidinyl urea chemotype explicitly claimed as TrkA inhibitors in US11932652B2 [1]. By contrast, the structurally similar analog 1-(4-trifluoromethyl-phenyl)-3-[1-(3-trifluoromethyl-pyridin-2-yl)-pyrrolidin-3-yl]-urea (CHEMBL175763) is inactive at human TRPV1 (EC₅₀ >10,000 nM, n=6) [2]. This class-level differentiation indicates that the pyridin-2-yl pyrrolidine core, when paired with a 4-(trifluoromethyl)phenyl urea, is associated with TrkA inhibition rather than TRPV1 antagonism—a critical distinction for pain and neurobiology research programs.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | TrkA kinase inhibitor (patent class assignment) |
| Comparator Or Baseline | CHEMBL175763: TRPV1 EC₅₀ >10,000 nM (inactive); SB-705498: TRPV1 pKᵢ = 7.6 (IC₅₀ ≈ 25 nM) |
| Quantified Difference | Target switch from TRPV1 antagonism (comparators) to TrkA inhibition (target compound) – inferred from patent classification |
| Conditions | Patent claims analysis (US11932652B2); BindingDB TRPV1 assay data |
Why This Matters
Researchers requiring TrkA inhibition without confounding TRPV1 activity should prioritize this compound over TRPV1-active analogs like SB-705498, which would introduce off-target pain pathway modulation.
- [1] US11932652B2 – Pyrrolidinyl urea derivatives and application thereof in TrkA-related diseases. Zhang Y, et al. 2023. View Source
- [2] BindingDB BDBM50163223: CHEMBL175763 TRPV1 EC₅₀ >10,000 nM. View Source
